molecular formula C13H12FNO2S2 B3499490 N-(4-fluorophenyl)-4-(methylthio)benzenesulfonamide

N-(4-fluorophenyl)-4-(methylthio)benzenesulfonamide

Cat. No. B3499490
M. Wt: 297.4 g/mol
InChI Key: BGGICLDHEUSDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-(methylthio)benzenesulfonamide, commonly known as FMBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMBS is a sulfonamide derivative that is widely used as a research tool in biochemistry and pharmacology.

Mechanism of Action

FMBS acts as a competitive inhibitor of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
FMBS has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also reduces tumor angiogenesis by inhibiting the formation of new blood vessels. Additionally, FMBS has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

FMBS has several advantages as a research tool. It is highly potent and selective for CA IX, making it an ideal inhibitor for studying its role in cancer progression. It is also stable and easy to synthesize, making it readily available for research purposes. However, FMBS has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, its effects on other carbonic anhydrase isoforms are not well understood, which can limit its specificity in certain experiments.

Future Directions

FMBS has several potential future directions for research. Its role in cancer therapy is still being explored, and it may have applications in combination with other cancer treatments such as chemotherapy and radiation therapy. Additionally, its effects on other carbonic anhydrase isoforms need to be further studied to understand its specificity and potential side effects. FMBS may also have potential applications in other fields such as agriculture and environmental science, where its ability to modify pH levels may be beneficial.

Scientific Research Applications

FMBS has been extensively used in scientific research as a tool to study various biological processes. It is a potent inhibitor of carbonic anhydrase IX (CA IX), a protein that is overexpressed in hypoxic tumors and plays a crucial role in tumor growth and progression. FMBS has been shown to inhibit CA IX activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer.

properties

IUPAC Name

N-(4-fluorophenyl)-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S2/c1-18-12-6-8-13(9-7-12)19(16,17)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGICLDHEUSDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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